REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([NH2:11])[C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[NH2:11][C:4]1[C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=[C:2]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:3]=1 |f:2.3.4,^1:30,32,51,70|
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
159 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
101 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction flask was evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with N2 four times
|
Type
|
CUSTOM
|
Details
|
To this solid reaction mixture
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was degassed
|
Type
|
CUSTOM
|
Details
|
flushing with N2 five times
|
Type
|
CUSTOM
|
Details
|
sealed in N2 atmosphere
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo and to the residue
|
Type
|
ADDITION
|
Details
|
was added MeOH
|
Type
|
FILTRATION
|
Details
|
All the solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with MeOH and water MS
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC=C(C1)C1=CC=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |